molecular formula C8H11N3S B078054 N-benzylhydrazinecarbothioamide CAS No. 13431-41-9

N-benzylhydrazinecarbothioamide

Cat. No. B078054
CAS RN: 13431-41-9
M. Wt: 181.26 g/mol
InChI Key: ZTRUHAVBRPABTK-UHFFFAOYSA-N
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Patent
US05028733

Procedure details

Benzylisothiocyanate (4.0 g) is slowly added to 1.8 g of anhydrous hydrazine in 50 ml dioxane. The reaction mixture is stirred at room temperature, the dioxane is then removed in vacuo and the residue is recrystallised from ethanol to give 4-benzylthiosemicarbazide as a crystalline solid (2.5 g), m.p. 127.6° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[C:9]=[S:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:11][NH2:12]>O1CCOCC1>[CH2:1]([NH:8][C:9](=[S:10])[NH:11][NH2:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=S
Name
Quantity
1.8 g
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dioxane is then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NN)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.